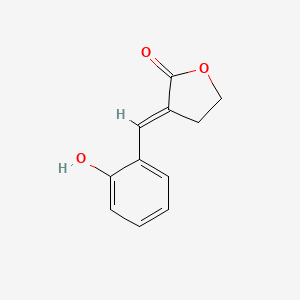

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

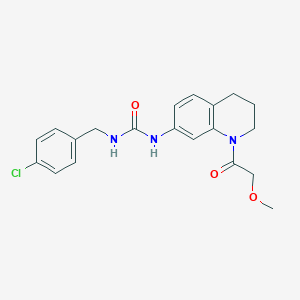

The compound "(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one" is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated and contains a benzylidene substituent with a hydroxy group on the benzene ring. This structure is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, a palladium-catalyzed oxidative intramolecular C-H functionalization process has been employed to synthesize (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones, which shares a similar furan backbone with the compound of interest . Another approach involves a metal-free Lewis acid-initiated protocol that leads to the formation of dihydrofuranylidene carbocations, which then undergo intramolecular cyclization to produce compounds with a dihydrofuran moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing insights into the spatial arrangement of the furan and benzene rings. For example, in a structurally similar compound, the dihedral angle between the benzene and furan rings was found to be 10.0(2)°, indicating a nearly coplanar arrangement . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been investigated, such as the photochemical intramolecular acylation of trans-3-(2-hydroxybenzylidene)-4,5-dihydrofuran-2(3H)-one. This reaction proceeds through long-lived T2 states for the acylation, while isomerization can occur directly from the singlet excited state or indirectly via a triplet excited state . These findings are significant for the development of photochemical applications of dihydrofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrofuran derivatives are influenced by their molecular structure. The planarity of the molecules, as well as the presence of hydrogen bonding and π-π interactions, can affect their solubility, melting points, and reactivity. For instance, the presence of classical O–H···O(carbonyl) hydrogen bonds and non-classical C–H···O interactions in the crystal structures of some derivatives suggests a propensity for forming stable solid-state structures .

科学的研究の応用

Photochemical Properties

- Photochemical Intramolecular Acylation : The compound's kinetics were studied in methanol, focusing on photochemical reactions like geometrical isomerization and intramolecular acylation. Quantum yields indicate higher rates for the first reaction over the second. The reaction is thought to proceed through long-lived T2 states, while isomerization occurs either directly from the singlet excited state S1 or indirectly via a triplet excited state T1 (Bellobono et al., 1975).

Kinetic Studies

- Intramolecular Acylation in Concentrated Acids : The acid-catalysed intramolecular acylation of the compound was kinetically studied in concentrated acids. The proposed kinetic scheme involves transitioning from the protonated substrate to the products, consistent with hydration parameters and acyl– or alkyl–oxygen fission concerted with acylation (Bellobono et al., 1975).

Chemical Synthesis

- Synthesis of Trans-2,3-Dihydrofurans : A synthetic procedure for fused 2,3-dihydrofuran derivatives was developed, involving a tandem reaction using pyridinium ylide. This synthesis is important for generating trans isomers of 2,3-dihydrofurans (Wang et al., 2009).

Antitumor Activity

- Anticancer Potential : A study on E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, which are structurally related, reported their design and synthesis for anticancer applications. They showed promising activity in cancer cell lines, suggesting potential applications in cancer therapy (Andreani et al., 2006).

Structural Studies

- Crystal Structures and Hirshfeld Surface Analysis : Structural studies of related compounds provide insights into their molecular configurations and intermolecular interactions. Such information is crucial for understanding their chemical properties and potential applications (Baddeley et al., 2017).

Spectrophotometric Determination

- Complex Formation with Iron (III) : The compound's derivatives were studied for their interaction with Fe(III), utilizing their ability to form complexes. This application is significant in trace iron determination in various samples, demonstrating its utility in analytical chemistry (Mammadova et al., 2017).

Drug Design Potential

- Molecular Docking Analysis : A study on triazole derivatives, which include structural features of the compound, highlights their potential in drug design against tuberculosis. The synthesis, structural analysis, and docking studies indicate their possible use as anti-TB agents (Kumar et al., 2021).

Antimicrobial Activity

- Antifungal Compounds from Aspergillus terreus : Derivatives of the compound were identified as having antifungal activities. Their structure and activity against Aspergillus fumigatus suggest their potential in developing new antifungal agents (Awaad et al., 2012).

Corrosion Inhibition

- Inhibition of Aluminum Alloy Corrosion : Thiosemicarzone derivatives of the compound were evaluated for their ability to inhibit corrosion in aluminum alloys. Their effectiveness in forming protective layers on metal surfaces demonstrates their potential in industrial applications (Prakashaiah et al., 2018).

特性

IUPAC Name |

(3E)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZWOWKPOCQIM-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C/C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B3002752.png)

![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)

![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)

![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)